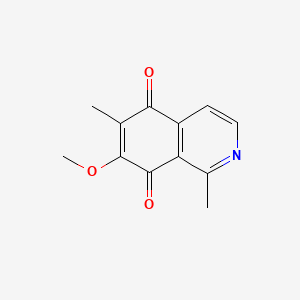
7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione
Descripción general
Descripción
7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione is an isoquinolinequinone antimicrobial metabolite . It was isolated from a marine sponge, Reniera sp .
Synthesis Analysis
The synthesis of this compound was achieved as part of the synthesis of three isoquinolinequinone antimicrobial metabolites . The other two metabolites synthesized were renierone and N-formyl-1,2-dihydrorenierone .Aplicaciones Científicas De Investigación
Synthetic Methods and Derivatives : The compound has been synthesized as part of studies on antibiotic alkaloids like renierone and mimocin. The synthesis involved regioselective oxidation of 5-oxygenated isoquinoline, based on thermal electrocyclic reactions (Kuwabara et al., 2004).
Anticancer Properties : Some derivatives of quinoline-5,8-diones, which include structures related to 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione, have shown potent anticancer activities. These compounds exhibit inhibitory activities against tubulin polymerization and HSP90, a molecular chaperone involved in cancer cell growth (Nepali et al., 2016).
Bioactive Compounds from Marine Sponges : A study on an undescribed Philippine marine sponge identified 1,6-dimethyl-7-methoxy-5,8-dihydroisoquinoline-5,8-dione as one of the bioactive isoquinoline quinones. This compound showed insecticidal activity and was active against certain bacteria and a fungus (Edrada et al., 1996).
Reactions and Transformations : Research has explored various reactions involving isoquinoline-5,8-diones, including regiospecific formations of derivatives. These studies contribute to understanding the chemistry and potential applications of compounds like this compound (Nebois & Fillion, 1991).
Molecular Structure Analysis : The compound's structure and properties have been studied through methods like proton magnetic resonance, aiding in the differentiation of isomeric compounds (Waigh, 1980).
Propiedades
IUPAC Name |
7-methoxy-1,6-dimethylisoquinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-6-10(14)8-4-5-13-7(2)9(8)11(15)12(6)16-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEQNCOGYHCBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CN=C2C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229826 | |
| Record name | 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79664-58-7 | |
| Record name | 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079664587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate](/img/no-structure.png)
![4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one](/img/structure/B1203293.png)
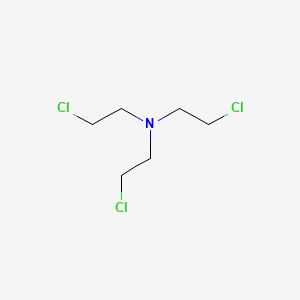
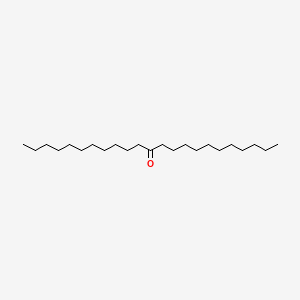

![(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1203299.png)
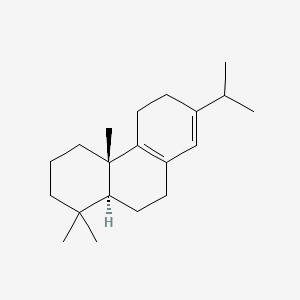
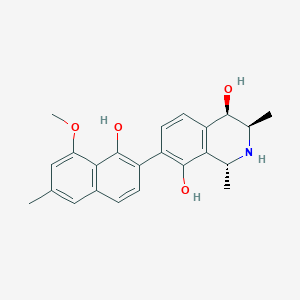


![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide](/img/structure/B1203305.png)
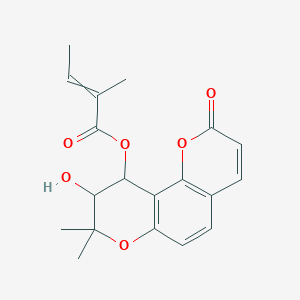

![2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1203311.png)
